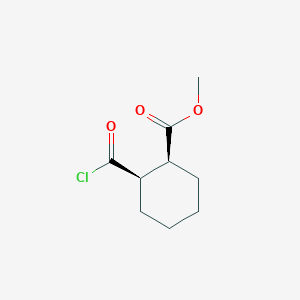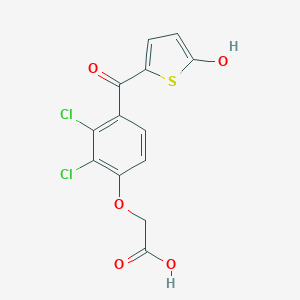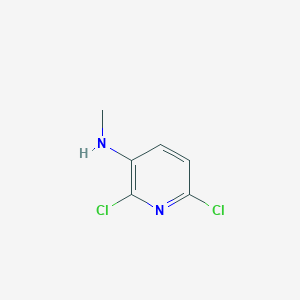
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine typically involves multi-step organic reactions. One common method includes the condensation of a purine derivative with a trimethoxyphenylamine under controlled conditions. The reaction may require catalysts such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide (DMSO). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted purine compounds .
Scientific Research Applications
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The compound may also induce apoptosis through pathways involving lysosomes and mitochondria .
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1H-purine-2,6-diamine: This compound shares a similar purine core but differs in its substituents.
1H-Purine-2,6-dione: Another related compound with a different functional group arrangement.
Uniqueness
8-(((3,4,5-Trimethoxyphenyl)amino)methyl)-9H-purine-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethoxyphenyl group contributes to its potential therapeutic applications and its ability to interact with various molecular targets .
Properties
CAS No. |
156698-69-0 |
|---|---|
Molecular Formula |
C15H19N7O3 |
Molecular Weight |
345.36 g/mol |
IUPAC Name |
8-[(3,4,5-trimethoxyanilino)methyl]-7H-purine-2,6-diamine |
InChI |
InChI=1S/C15H19N7O3/c1-23-8-4-7(5-9(24-2)12(8)25-3)18-6-10-19-11-13(16)21-15(17)22-14(11)20-10/h4-5,18H,6H2,1-3H3,(H5,16,17,19,20,21,22) |
InChI Key |
VOUIYXLUJHGZHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NCC2=NC3=NC(=NC(=C3N2)N)N |
Key on ui other cas no. |
156698-69-0 |
Synonyms |
8-[[(3,4,5-trimethoxyphenyl)amino]methyl]-7H-purine-2,6-diamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![n-[(3-Trimethoxysilyl)propyl]ethylenediamine triacetic acid trisodium salt](/img/structure/B139601.png)

